2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-2-propanyl methyl[1-(6-methyl-3-pyridazinyl)-3-piperidinyl]carbamate
- (S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester .
Uniqueness
What sets 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C16H25N3O2S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl 2-[(6-methylpyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2S/c1-12-8-9-14(18-17-12)22-11-13-7-5-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 |
InChI Key |
JWKCJLHTZHERAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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